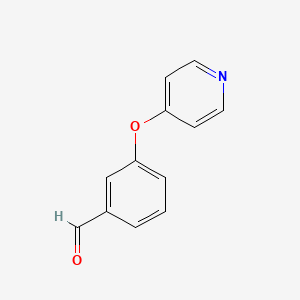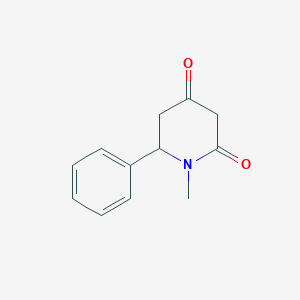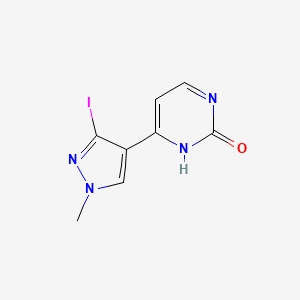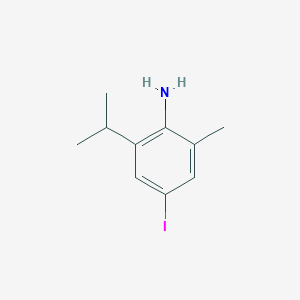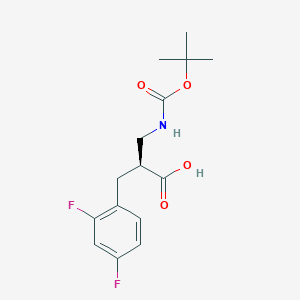![molecular formula C32H36N2O4 B13989391 2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione) CAS No. 78045-49-5](/img/structure/B13989391.png)
2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[4-(2,4-dioxo-3-azaspiro[45]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[45]decane-2,4-dione is a complex organic compound belonging to the spirocyclic family Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[4.5]decane-2,4-dione typically involves the reaction of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde under heating in boiling ethanol . This reaction yields mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles and their ammonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, formaldehyde, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
3-[4-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[4.5]decane-2,4-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[4-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione
- 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
3-[4-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
78045-49-5 |
|---|---|
Fórmula molecular |
C32H36N2O4 |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
2-[4-[4-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)-3-methylphenyl]-2-methylphenyl]-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C32H36N2O4/c1-21-17-23(9-11-25(21)33-27(35)19-31(29(33)37)13-5-3-6-14-31)24-10-12-26(22(2)18-24)34-28(36)20-32(30(34)38)15-7-4-8-16-32/h9-12,17-18H,3-8,13-16,19-20H2,1-2H3 |
Clave InChI |
UXBDUWYQWGBTII-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)CC4(C3=O)CCCCC4)C)N5C(=O)CC6(C5=O)CCCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)

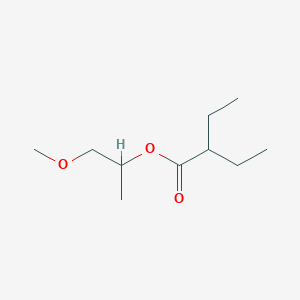
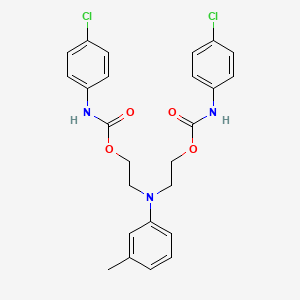
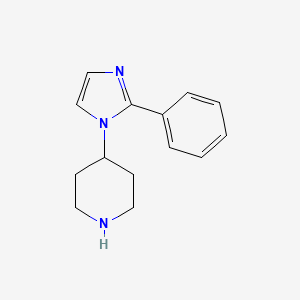
![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)

